

Thermodynamic Insights into 2-Phenylacetonitrile Liquid Mixtures: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2-phenylacetonitrile

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This technical guide provides a comprehensive overview of the thermodynamic properties of binary liquid mixtures containing **2-phenylacetonitrile**. Understanding these properties is crucial for a wide range of applications, including reaction engineering, solvent selection, and the formulation of pharmaceutical products. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and conceptual relationships.

Core Thermodynamic Properties and Molecular Interactions

The study of thermodynamic properties such as density, viscosity, and speed of sound, along with their derived excess properties, offers profound insights into the nature and extent of molecular interactions within liquid mixtures. These interactions, which include dipole-dipole forces, hydrogen bonding, and dispersive forces, govern the macroscopic behavior of the solution and its deviation from ideal behavior.

2-Phenylacetonitrile is a polar molecule, and its mixtures with various organic solvents exhibit interesting thermodynamic behaviors that reflect the interplay of different intermolecular forces. This guide focuses on the excess molar volume (V_E), viscosity deviation ($\Delta\eta$), and deviation in isentropic compressibility ($\Delta\kappa_s$) as key indicators of these interactions.

Data Summary: Thermodynamic Properties of 2-Phenylacetonitrile Binary Mixtures

The following tables summarize the experimentally determined thermodynamic data for binary mixtures of **2-phenylacetonitrile** with aliphatic amines, alcohols, and ketones.

Table 1: Excess Molar Volumes (VE) of 2-Phenylacetonitrile Binary Mixtures at 308.15 K

Mole Fraction of 2-Phenylacetonitrile (x_1)	Diethylamine	Propylamine	Diisopropylamine	Butylamine	tert-Butylamine
0.1	-0.12	-0.08	-0.15	-0.09	-0.18
0.2	-0.23	-0.15	-0.29	-0.17	-0.35
0.3	-0.33	-0.21	-0.41	-0.24	-0.50
0.4	-0.41	-0.26	-0.51	-0.30	-0.62
0.5	-0.47	-0.30	-0.58	-0.34	-0.71
0.6	-0.50	-0.32	-0.62	-0.36	-0.76
0.7	-0.49	-0.31	-0.61	-0.35	-0.75
0.8	-0.43	-0.27	-0.54	-0.31	-0.67
0.9	-0.29	-0.18	-0.38	-0.21	-0.47

Data sourced from Nikam et al. (2004)

Table 2: Viscosity Deviations ($\Delta\eta$) of 2-Phenylacetonitrile + Aliphatic Amine Mixtures at 308.15 K

Mole Fraction of 2-Phenylacetone (x ₁)	Diethylamine	Propylamine	Diisopropylamine	Butylamine	tert-Butylamine
0.1	-0.04	-0.03	-0.05	-0.03	-0.06
0.2	-0.08	-0.05	-0.10	-0.06	-0.11
0.3	-0.11	-0.07	-0.14	-0.08	-0.16
0.4	-0.13	-0.08	-0.17	-0.10	-0.19
0.5	-0.15	-0.09	-0.19	-0.11	-0.22
0.6	-0.16	-0.10	-0.20	-0.12	-0.23
0.7	-0.15	-0.09	-0.19	-0.11	-0.22
0.8	-0.13	-0.08	-0.16	-0.10	-0.19
0.9	-0.09	-0.05	-0.11	-0.06	-0.13

Data sourced from Nikam et al. (2004)

Table 3: Thermodynamic Properties of 2-Phenylacetone + Aliphatic Alcohol Mixtures at 308.15 K

Mole Fract ion of 2- PAN (x ₁)	1- Prop anol (VE)	2- Prop anol (VE)	1- Buta nol (VE)	2- Buta nol (VE)	2- Meth yl-2- prop anol (VE)	1- Prop anol (Δη)	2- Prop anol (Δη)	1- Buta nol (Δη)	2- Buta nol (Δη)	2- Meth yl-2- prop anol (Δη)
0.1	-0.03	-0.04	-0.02	-0.05	-0.07	-0.02	-0.03	-0.01	-0.04	-0.05
0.2	-0.06	-0.08	-0.04	-0.10	-0.13	-0.04	-0.05	-0.03	-0.07	-0.10
0.3	-0.08	-0.11	-0.06	-0.14	-0.18	-0.06	-0.07	-0.04	-0.10	-0.14
0.4	-0.10	-0.13	-0.07	-0.17	-0.22	-0.07	-0.09	-0.05	-0.12	-0.17
0.5	-0.11	-0.15	-0.08	-0.19	-0.25	-0.08	-0.10	-0.06	-0.14	-0.20
0.6	-0.12	-0.16	-0.09	-0.20	-0.26	-0.08	-0.10	-0.06	-0.15	-0.21
0.7	-0.11	-0.15	-0.08	-0.19	-0.25	-0.07	-0.09	-0.05	-0.14	-0.20
0.8	-0.09	-0.12	-0.07	-0.16	-0.21	-0.06	-0.07	-0.04	-0.11	-0.16
0.9	-0.06	-0.08	-0.04	-0.10	-0.14	-0.04	-0.05	-0.02	-0.07	-0.10

Data sourced from Nikam et al. (2003)

Table 4: Thermodynamic Properties of 2-Phenylacetonitrile + Aliphatic Ketone Mixtures at 308.15 K

Mole Fraction of 2-PAN (x_1)	Methyl ethylketone (VE)	Methyl propylketone (VE)	Methyl isobutylketone (VE)	Diethylketone (VE)	Methyl ethylketone ($\Delta\eta$)	Methyl propylketone ($\Delta\eta$)	Methyl isobutylketone ($\Delta\eta$)	Diethylketone ($\Delta\eta$)
0.1	-0.05	-0.07	-0.10	-0.06	-0.03	-0.04	-0.06	-0.04
0.2	-0.10	-0.13	-0.19	-0.11	-0.06	-0.08	-0.11	-0.07
0.3	-0.14	-0.18	-0.26	-0.16	-0.08	-0.11	-0.15	-0.10
0.4	-0.17	-0.22	-0.32	-0.20	-0.10	-0.14	-0.19	-0.12
0.5	-0.19	-0.25	-0.36	-0.22	-0.11	-0.16	-0.21	-0.14
0.6	-0.20	-0.26	-0.38	-0.23	-0.12	-0.17	-0.22	-0.15
0.7	-0.19	-0.25	-0.36	-0.22	-0.11	-0.16	-0.21	-0.14
0.8	-0.16	-0.21	-0.30	-0.19	-0.09	-0.13	-0.17	-0.11
0.9	-0.10	-0.14	-0.20	-0.12	-0.06	-0.08	-0.11	-0.07

Data sourced from Bachu et al. (2012)

Note on Data Availability: Extensive literature searches did not yield comprehensive experimental data on the thermodynamic properties of binary mixtures of **2-phenylacetonitrile** with esters, aromatic hydrocarbons, or ethers. The data presented in this guide is therefore focused on mixtures with aliphatic amines, alcohols, and ketones, for which reliable data is available.

Experimental Protocols

The determination of the thermodynamic properties of liquid mixtures requires precise and accurate measurement techniques. The following sections detail the methodologies commonly employed in the cited studies.

Density Measurement

The density (ρ) of the pure liquids and their binary mixtures is typically measured using a bicapillary pycnometer.

Procedure:

- The pycnometer is thoroughly cleaned with chromic acid, washed with distilled water, and dried.
- It is then calibrated at the desired temperature using double-distilled water with a known density.
- The pycnometer is filled with the sample liquid or mixture, ensuring no air bubbles are trapped.
- The filled pycnometer is allowed to equilibrate in a thermostatically controlled water bath for a sufficient time (e.g., 30 minutes) to reach the desired temperature.
- The mass of the pycnometer with the sample is determined using a high-precision analytical balance.
- The density of the sample is calculated from its mass and the calibrated volume of the pycnometer.

Viscosity Measurement

The viscosity (η) of the liquids and mixtures is commonly determined using a suspended-level Ubbelohde viscometer.

Procedure:

- The viscometer is cleaned and dried thoroughly.
- A known volume of the sample liquid is introduced into the viscometer.
- The viscometer is placed in a constant-temperature bath until thermal equilibrium is reached.
- The liquid is drawn up into the measuring bulb by suction.

- The time taken for the liquid to flow between two marked points on the capillary is measured accurately using a stopwatch.
- The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid.

Speed of Sound Measurement

The speed of sound (u) in the liquid mixtures is measured using an ultrasonic interferometer.

Procedure:

- The interferometer cell is cleaned and filled with the sample liquid.
- The cell is placed in a temperature-controlled water bath to maintain a constant temperature.
- High-frequency ultrasonic waves are generated by a quartz crystal at the bottom of the cell.
- These waves are reflected by a movable reflector plate.
- By moving the reflector, a series of standing waves are formed. The distance between consecutive nodes (or antinodes) is equal to half the wavelength ($\lambda/2$) of the ultrasonic waves in the liquid.
- The wavelength (λ) is determined by measuring the distance moved by the reflector for a known number of nodes.
- The speed of sound (u) is then calculated using the formula: $u = f \times \lambda$, where f is the frequency of the ultrasonic waves.

Data Analysis and Interpretation

The experimental data are used to calculate excess thermodynamic properties, which provide insights into the molecular interactions in the binary mixtures.

Excess Molar Volume (V_E)

The excess molar volume is calculated using the following equation:

$$VE = (x_1M_1 + x_2M_2) / \rho_{mix} - (x_1M_1/\rho_1 + x_2M_2/\rho_2)$$

where x_1 , M_1 , and ρ_1 are the mole fraction, molar mass, and density of component 1 (**2-phenylacetonitrile**), and x_2 , M_2 , and ρ_2 are the corresponding values for the second component. ρ_{mix} is the density of the mixture. Negative VE values suggest strong specific interactions (like hydrogen bonding or dipole-dipole interactions) leading to a more compact packing of molecules, while positive values indicate the predominance of dispersive forces and the breaking of self-associated structures of the pure components.

Viscosity Deviation ($\Delta\eta$)

The deviation in viscosity is calculated as:

$$\Delta\eta = \eta_{mix} - (x_1\eta_1 + x_2\eta_2)$$

where η_{mix} is the viscosity of the binary mixture, and η_1 and η_2 are the viscosities of the pure components. Negative deviations from a linear dependence on mole fraction generally indicate weaker intermolecular forces in the mixture compared to the pure components. Conversely, positive deviations suggest the presence of strong specific interactions that hinder fluid flow.

Deviation in Isentropic Compressibility ($\Delta\kappa_s$)

Isentropic compressibility (κ_s) is calculated from the speed of sound (u) and density (ρ) using the Laplace equation:

$$\kappa_s = 1 / (u^2\rho)$$

The deviation in isentropic compressibility is then given by:

$$\Delta\kappa_s = \kappa_{smix} - (\phi_1\kappa_{s1} + \phi_2\kappa_{s2})$$

where ϕ is the volume fraction. Negative values of $\Delta\kappa_s$ indicate that the mixture is less compressible than the ideal mixture, suggesting strong intermolecular interactions that lead to a more structured liquid.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the study of the thermodynamic properties of **2-phenylacetonitrile** liquid mixtures.

Caption: Experimental workflow for determining thermodynamic properties.

Caption: Derivation of excess properties from experimental data.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com